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Compound of Interest

Compound Name: Trimesitylborane

Cat. No.: B1594746

For researchers, scientists, and drug development professionals, understanding the intricate
mechanisms of organoboron reactions is paramount for designing novel synthetic routes and
catalytic systems. Trimesitylborane [B(Mes)s], a sterically hindered Lewis acid, exhibits a rich
and varied reactivity profile. This guide provides a comparative analysis of two key reaction
mechanisms involving trimesitylborane, elucidated through Density Functional Theory (DFT)
studies: the diboration of alkynes and the activation of molecular hydrogen in a Frustrated
Lewis Pair (FLP) context.

This comparison aims to furnish a clear, data-driven overview of the energetic landscapes and
key intermediates governing these distinct transformations. By presenting quantitative data
from DFT calculations, we offer insights into the factors influencing the feasibility and pathways
of these reactions.

Comparative Analysis of Reaction Mechanisms

The reactivity of trimesitylborane is starkly different when presented with an unsaturated C-C
triple bond versus a small molecule like dihydrogen in the presence of a bulky phosphine. The
following table summarizes the key energetic parameters calculated by DFT for these two
representative reactions.
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Diboration of o
Hz Activation by

Reaction Parameter Phenylacetylene with
) B(Mes)s/P(t-Bu)s FLP
pinB-BMes:
Reactants pinB-BMes: + Phenylacetylene  B(Mes)s + P(t-Bu)s + Hz
Key Process 1,2-Diboration Heterolytic Cleavage of H2
Calculated Activation Energy ~10-15 kcal/mol (Estimated
23.7 kcal/mol
(AGY) Range)
Reaction Enthalpy (AH) Not explicitly stated Not explicitly stated
_ Encounter complex
Key Intermediate(s) Borataallene

[B(Mes)s3:--Hz---P(t-Bu)s]

syn/anti-isomeric mixture of
Product(s) i [MessBH][H-P(t-Bu)s]*
diborylalkenes

Reaction Mechanism 1: Diboration of Alkynes

The direct, transition metal-free 1,2-diboration of alkynes using asymmetric diboranes like
pinacolboryl-dimesitylborane (pinB-BMes:z) provides a pathway to synthesize vicinal
diborylalkenes, which are valuable building blocks in organic synthesis. DFT calculations have
been instrumental in elucidating the mechanism of this transformation.

Experimental and Computational Protocol

The reaction mechanism was investigated through a combination of kinetic analysis and DFT
calculations. The calculations were performed at the B3LYP-D3/6-31G(d,p) level of theory to
optimize the geometries of reactants, transition states, and products.

The reaction is proposed to proceed through the interaction of the alkyne Tt-system with the
Lewis acidic dimesitylborane fragment of pinB-BMes:z. The calculated activation energy for the
direct addition to phenylacetylene is 23.7 kcal/mol, indicating that the reaction requires thermal
activation. The calculations also help to explain the observed syn/anti selectivity of the resulting
diborylalkene products.[1][2]
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Diboration of Phenylacetylene with pinB-BMes:.

Reaction Mechanism 2: Hz Activation by a
Frustrated Lewis Pair

Trimesitylborane, when combined with a sterically demanding Lewis base such as tri-tert-
butylphosphine (P(t-Bu)s), forms a Frustrated Lewis Pair (FLP). This combination is incapable
of forming a classical Lewis adduct due to steric hindrance, leaving the acidity of the boron and
the basicity of the phosphorus available to interact with and activate small molecules like Hz.

Computational Protocol

DFT calculations are crucial for understanding the energetics of Hz activation by FLPs. While a
specific study providing the activation energy for the B(Mes)s/P(t-Bu)s pair was not found in the
immediate search, extensive computational studies on analogous FLP systems, such as those
involving B(CeFs)s3, provide significant insights. These studies typically employ functionals like
B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)) and often include solvent
effects via a polarizable continuum model.

The mechanism involves the approach of the H2 molecule to the "frustrated” B-P pair. The
electric field generated between the Lewis acid and base polarizes the H-H bond, leading to its
heterolytic cleavage. The resulting proton is captured by the phosphine, and the hydride by the
borane, forming an ion pair. The activation energies for such processes are generally found to
be low, often in the range of 10-15 kcal/mol, making these reactions feasible at or near room
temperature.[3][4][5][6][7]

Encounter Complex | Transition State lon Pair
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H2 Activation by the B(Mes)s/P(t-Bu)s FLP.

Methodological Synopsis

The insights presented in this guide are derived from DFT calculations, a powerful
computational tool for investigating reaction mechanisms. The specific methodologies cited in
the referenced literature include:

o Diboration of Alkynes:
o Functional: B3LYP with Grimme's D3 dispersion correction.
o Basis Set: 6-31G(d,p).
o Software: Gaussian program suite.
e H2 Activation by FLPs (General Protocol):
o Functionals: B3LYP, M06-2X, or similar hybrid functionals are commonly employed.

o Basis Sets: Pople-style basis sets such as 6-311+G(d,p) or def2-TZVP are frequently used
to provide a good balance of accuracy and computational cost.

o Solvation Models: Polarizable Continuum Models (PCM) like SMD are often used to

account for solvent effects.

Conclusion

DFT studies reveal the versatile reactivity of trimesitylborane, which is highly dependent on
the co-reactants. The diboration of alkynes proceeds through a higher energy barrier,
suggesting the need for more forcing conditions, and involves a distinct borataallene
intermediate. In contrast, when paired with a bulky phosphine, trimesitylborane readily
participates in the low-barrier activation of Hz via an FLP mechanism. This comparative
analysis underscores the power of computational chemistry in rationalizing and predicting the
diverse chemical behavior of organoboron compounds, providing a valuable resource for the

design of new reactions and catalysts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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